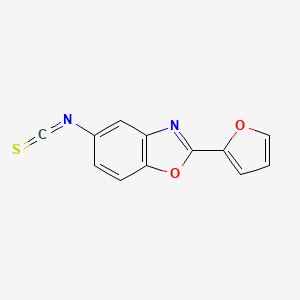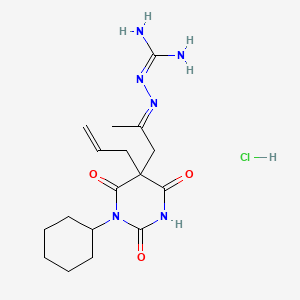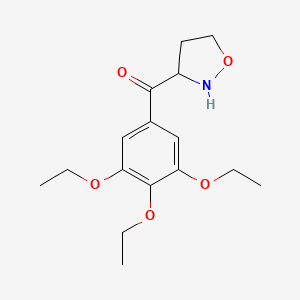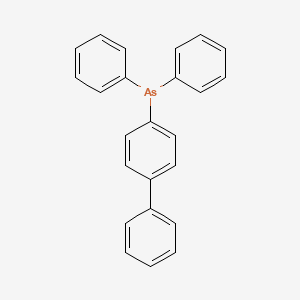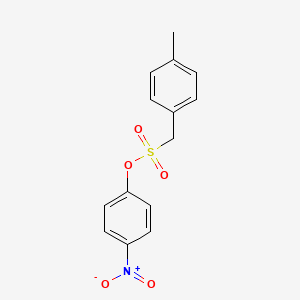
2-Methyltridecan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyltridecan-4-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a 2-methyltridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltridecan-4-OL can be achieved through several methods. One common approach involves the reduction of 2,2-dimethyl-3-decylthiirane. Another method includes the reduction of 2-iodo-2-methyltridecane using metallic lanthanum in tetrahydrofuran . Additionally, hydrogenation of 13-bromo-2-methyldecan-2-ol in the presence of Raney nickel catalyst can also yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyltridecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 2-methyltridecan-4-one or 2-methyltridecanal.
Reduction: Formation of 2-methyltridecane.
Substitution: Formation of 2-methyltridecan-4-yl halides.
Aplicaciones Científicas De Investigación
2-Methyltridecan-4-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 2-Methyltridecan-4-OL involves its interaction with various molecular targets and pathways. For instance, it may exert antimicrobial effects by disrupting the cell membrane integrity of bacteria. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tridecane: A straight-chain alkane with 13 carbon atoms.
2-Methyltridecane: An isomer of tridecane with a methyl group at the second carbon.
Tridecan-2-one: A ketone derivative of tridecane.
Tridecanal: An aldehyde derivative of tridecane.
Uniqueness
2-Methyltridecan-4-OL is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Número CAS |
36691-77-7 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
2-methyltridecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-8-9-10-11-14(15)12-13(2)3/h13-15H,4-12H2,1-3H3 |
Clave InChI |
PILRPVRUIATWPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


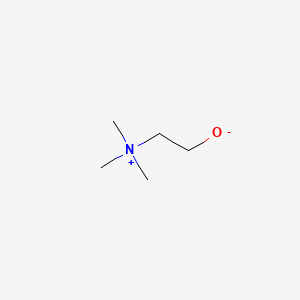
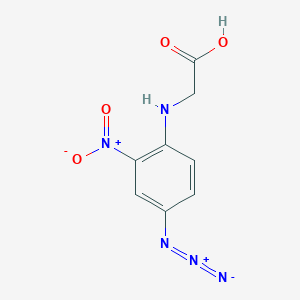
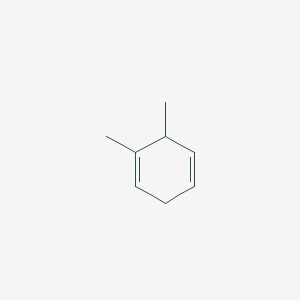


![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)

